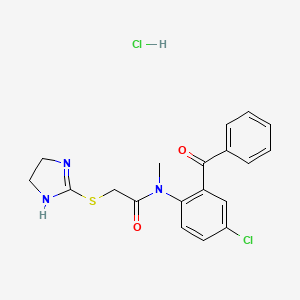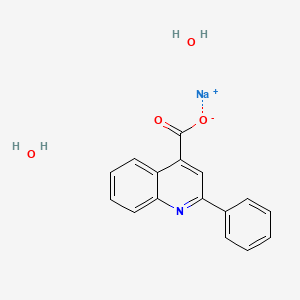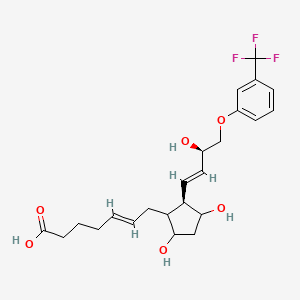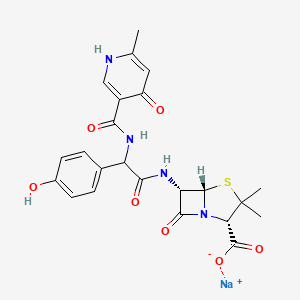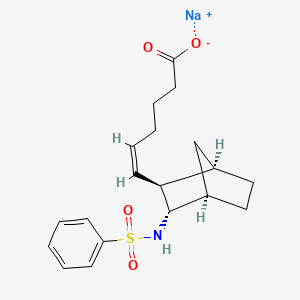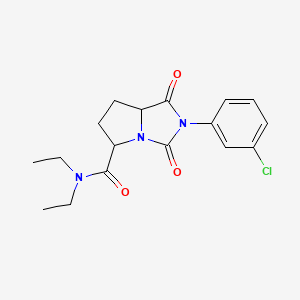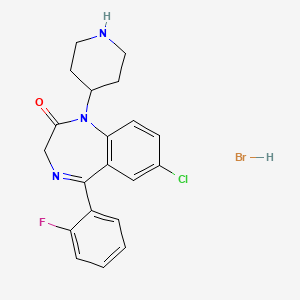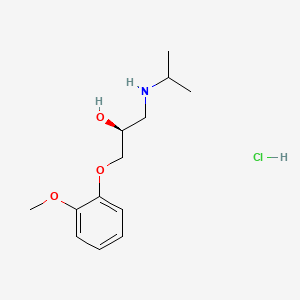
Levomoprolol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levomoprolol hydrochloride is a beta-adrenergic antagonist, specifically the (S)-enantiomer of moprolol. It is commonly used in the treatment of cardiovascular conditions such as hypertension and angina pectoris. The compound is known for its ability to block beta-adrenergic receptors, thereby reducing heart rate and blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of levomoprolol hydrochloride involves the resolution of racemic moprolol. The process typically includes the following steps:
Resolution of Racemic Moprolol: This is achieved using chiral resolution agents to separate the (S)-enantiomer from the racemic mixture.
Formation of Hydrochloride Salt: The (S)-enantiomer is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Resolution: Utilizing industrial-scale chiral resolution techniques.
Purification: Ensuring high purity of the (S)-enantiomer.
Hydrochloride Formation: Reacting the purified (S)-enantiomer with hydrochloric acid under controlled conditions to produce the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Levomoprolol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Levomoprolol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of beta-adrenergic antagonists.
Biology: Employed in research on cardiovascular physiology and pharmacology.
Medicine: Investigated for its therapeutic effects in treating hypertension, angina, and other cardiovascular conditions.
Industry: Utilized in the development of beta-blocker medications and related pharmaceutical products.
Mechanism of Action
Levomoprolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, specifically the beta-1 receptors in the heart. This action leads to:
Reduction in Heart Rate: By inhibiting the sympathetic nervous system’s stimulation of the heart.
Lowering of Blood Pressure: Through decreased cardiac output and reduced peripheral resistance.
Molecular Targets: The primary targets are the beta-1 adrenergic receptors, which are involved in the regulation of heart rate and contractility.
Comparison with Similar Compounds
Levomoprolol hydrochloride is compared with other beta-adrenergic antagonists such as:
Propranolol: A non-selective beta-blocker used for similar indications but with a broader range of effects.
Atenolol: A selective beta-1 blocker with a longer half-life and different pharmacokinetic properties.
Metoprolol: Another selective beta-1 blocker, often compared for its efficacy and side effect profile.
Uniqueness: this compound is unique due to its specific enantiomeric form, which provides a more targeted action with potentially fewer side effects compared to its racemic counterpart .
Properties
CAS No. |
113482-87-4 |
|---|---|
Molecular Formula |
C13H22ClNO3 |
Molecular Weight |
275.77 g/mol |
IUPAC Name |
(2S)-1-(2-methoxyphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C13H21NO3.ClH/c1-10(2)14-8-11(15)9-17-13-7-5-4-6-12(13)16-3;/h4-7,10-11,14-15H,8-9H2,1-3H3;1H/t11-;/m0./s1 |
InChI Key |
JKEZSJIWQWVVQR-MERQFXBCSA-N |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=CC=C1OC)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


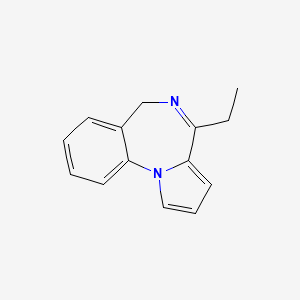

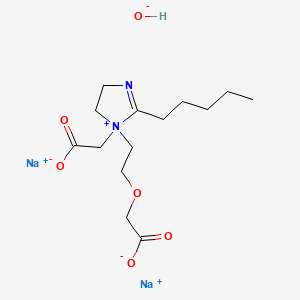

![(6aR,10aR)-3-hept-1-ynyl-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B12766045.png)
